molecular formula C9H9ClN2O B15361898 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one

1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one

Cat. No.: B15361898
M. Wt: 196.63 g/mol
InChI Key: CKGWOWOYZAFRJY-UHFFFAOYSA-N
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Description

1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents under controlled conditions to form the pyrrolopyridine core.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the carbonyl group to form alcohols.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction results in the formation of alcohols.

  • Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of organic materials and natural products.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.

  • Indole derivatives: Another class of nitrogen-containing heterocycles with significant biological relevance.

Uniqueness: 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the pyrrolopyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(2-chloro-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone

InChI

InChI=1S/C9H9ClN2O/c1-6(13)12-4-7-2-3-9(10)11-8(7)5-12/h2-3H,4-5H2,1H3

InChI Key

CKGWOWOYZAFRJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C1)N=C(C=C2)Cl

Origin of Product

United States

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